(R)-Amlodipine is the inactive enantiomer of the calcium channel blocker amlodipine. Amlodipine, a dihydropyridine derivative, exists as a racemic mixture of (R)-amlodipine and its active enantiomer, (S)-amlodipine. [, , ] While (S)-amlodipine exhibits calcium channel blocking activity, (R)-amlodipine is recognized for its unique pharmacological property - the inhibition of smooth muscle cell migration. [, , , , , ] This characteristic makes (R)-amlodipine a potential candidate for research into treatments for conditions like atherosclerosis and restenosis. [, , , , ]
(R)-Amlodipine is a calcium channel blocker primarily used in the treatment of hypertension and angina. It is one of the enantiomers of amlodipine, a medication that helps relax blood vessels, thereby improving blood flow and reducing blood pressure. This compound is classified as a dihydropyridine derivative and is recognized for its therapeutic efficacy and safety profile.
(R)-Amlodipine is derived from the racemic mixture of amlodipine besylate, which consists of both (R)- and (S)-enantiomers. The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is considered inactive. The compound is synthesized through various chemical methods that focus on achieving high purity and yield.
The synthesis of (R)-Amlodipine typically involves several steps, including nucleophilic substitution reactions. One notable method employs a one-step reaction using aminoethanol in the presence of a base, which eliminates the need for protecting groups commonly used in organic synthesis. This approach enhances yield and purity by minimizing impurities introduced during production .
Recent advancements in synthetic methods have focused on optimizing reaction conditions to improve the efficiency of (R)-Amlodipine production. For instance, using specific solvents and adjusting reaction temperatures can significantly impact the formation of desired products while reducing by-products .
(R)-Amlodipine has a complex molecular structure characterized by a 1,4-dihydropyridine ring. Its chemical formula is CHClNOS, with a molecular weight of approximately 567.1 g/mol. The structural representation includes:
The stereochemistry of (R)-Amlodipine plays a crucial role in its pharmacological activity, as only the (S)-enantiomer exhibits significant calcium channel blocking effects .
(R)-Amlodipine can undergo various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. The primary reaction pathways involve:
The synthesis process must be carefully controlled to ensure high purity and minimize the formation of impurities such as degradation products or unreacted starting materials .
(R)-Amlodipine functions primarily as a calcium channel blocker. Its mechanism involves:
Studies have shown that (R)-Amlodipine has minimal effects on heart rate compared to other calcium channel blockers, making it a preferred choice for managing hypertension .
The physical properties are critical for formulating dosage forms such as tablets or injectable solutions .
(R)-Amlodipine has several applications beyond its primary use as an antihypertensive agent:
The chiral nature of amlodipine necessitates specialized synthetic strategies for isolating the (R)-enantiomer. This section examines advanced methodologies for asymmetric dihydropyridine synthesis, separation technologies, and comparative efficiency metrics.
(R)-Amlodipine synthesis exploits stereocontrolled reactions to establish the C4 chiral center within the 1,4-dihydropyridine (1,4-DHP) core. Modern approaches have evolved beyond classical resolution to direct enantioselective construction:
Table 1: Comparative Analysis of Asymmetric Synthesis Methods for (R)-Amlodipine
Methodology | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Limitations |
---|---|---|---|---|
Chiral Auxiliaries | (1R,2S)-Norephedrine derivatives | 45-52 | 80-90 | Multi-step deprotection |
Organocatalysis | L-Prolinamide derivatives | 62-68 | 74-81 | Side reactions; moderate ee |
Transition Metal | Ru-BINAP | 70-75 | >90 | Transesterification required |
Direct Nucleophilic | KO^tBu/THF | 88 | 97 | Limited substrate scope validation |
Racemic amlodipine resolution remains industrially prevalent due to cost constraints. Key technologies address the enantiomers’ differential affinity for chiral selectors:
Table 2: Resolution Techniques for (R)-Amlodipine Isolation
Technique | Chiral Selector System | Optimal Conditions | ee (%) | Throughput |
---|---|---|---|---|
Tartrate Salt Formation | D-(-)-Tartaric acid/DMSO | 0.25 eq acid, 5°C | 95-99 | Industrial scale |
BRCE | d-IBTA + SBE-β-CD | pH 7.2, 0.1M d-IBTA | >98 | Pilot scale |
Capillary Electrophoresis | RAMEB in phosphate buffer | pH 3.0, +25kV | Analytical | Quality control only |
The (R)-enantiomer’s lower therapeutic demand drives yield trade-offs:
Table 3: Yield Comparison for (R)- vs (S)-Amlodipine Production
Production Method | (R)-Amlodipine Yield (%) | (S)-Amlodipine Yield (%) | Key Disparity Factors |
---|---|---|---|
Diastereomeric Salt | 35-40 | 87-92 | Selective crystallization protocols |
Recycling + Racemization | 28-32 (net) | N/A | Added process steps |
Enzymatic Resolution | 42-45 | 45-48 | Kinetic preference for (S)-acylation |
Direct Asymmetric | 68-72 | 85-90 | Catalyst optimization for (S)-isomer |
(R)-Amlodipine’s synthesis illustrates the tension between stereochemical precision and process efficiency. While emerging catalytic methods promise higher enantiocontrol, resolution technologies still dominate manufacturing due to robustness. Advances in continuous chiral separation may shift this balance, enhancing access to (R)-specific biological probes.
Compounds Mentioned in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7